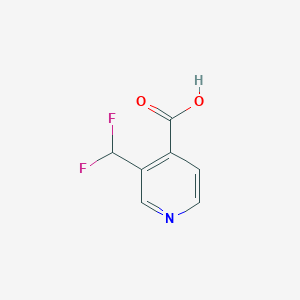

3-(Difluoromethyl)isonicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) based on isonicotinic acid have been developed for various applications, including magnetic studies and moisture stability. The design of these MOFs involves using isonicotinic acid as a linker to construct coordination complexes, enhancing the MOF's surface area, pore volume, and pore size, thereby increasing its catalytic activity. These MOFs demonstrate properties such as antiferromagnetic behavior and spin-canting antiferromagnetic ordering with soft-magnetic behavior (Zhou et al., 2020).

Photocatalytic Degradation

Isonicotinic acid has been employed in the synthesis of hybrid materials aimed at environmental applications, such as the efficient degradation of methylene blue. This application leverages the photocatalytic properties of MOFs modulated with isonicotinic acid, demonstrating significant degradation efficiency under visible light irradiation (Zulys et al., 2022).

Luminescence and Sensing

The luminescent properties of isonicotinic acid complexes are explored for potential applications in fluorescence probing and sensing. These complexes have been integrated into the design of materials with excellent fluorescence properties, contributing to studies on microsecond diffusion and dynamics of membranes (Yuan & Liu, 2005). Furthermore, EuIII-based MOFs with isonicotinic acid demonstrate dual-emission luminescence behavior, offering a novel approach for the selective detection of nitroaromatic pollutants in water (Zhang et al., 2019).

Chemical Synthesis and Material Design

Research on isonicotinic acid derivatives includes the development of new pro-chelating agents for the inhibition of iron-promoted hydroxyl radical formation, showcasing its application in mitigating oxidative stress (Charkoudian et al., 2006). Additionally, isonicotinic acid has been utilized in the synthesis of coordination complexes with metals like silver, revealing properties suitable for constructing multi-dimensional metal-organic coordination networks (Teo et al., 2004).

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that isoniazid, a compound structurally related to 3-(difluoromethyl)isonicotinic acid, is known to target mycobacterium tuberculosis

Mode of Action

Difluoromethylated compounds have been shown to inhibit histone deacetylase 6 (hdac6) via a two-step slow-binding mechanism . This suggests that this compound might interact with its targets in a similar manner, but further studies are required to confirm this.

Biochemical Pathways

Difluoromethylation processes have been studied extensively and are known to involve various biochemical pathways

Result of Action

It’s worth noting that difluoromethylated compounds have been shown to have antifungal activities , suggesting that this compound might have similar effects

Action Environment

It’s known that the environment can significantly impact the action of various chemical compounds

properties

IUPAC Name |

3-(difluoromethyl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-6(9)5-3-10-2-1-4(5)7(11)12/h1-3,6H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPSCJCYJGRKRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2886685.png)

![(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B2886692.png)

![5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-N-{[4-(trifluoromethoxy)phenyl]methyl}pyrimidin-4-amine](/img/structure/B2886694.png)

![2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B2886695.png)

![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2886696.png)

![4-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-methylbenzenesulfonamide](/img/structure/B2886704.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-methylbutan-1-one](/img/structure/B2886705.png)